Paramethadione

概要

説明

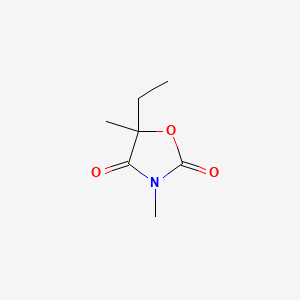

パラメサジオンは、化学名5-エチル-3,5-ジメチル-オキサゾリジン-2,4-ジオンで知られる、オキサゾリジンジオン系に属する抗けいれん薬です。

2. 製法

パラメサジオンは、2-ヒドロキシ-2-メチル酪酸の反応を含むプロセスによって合成されます。 合成経路はトリメサジオンのそれと類似していますが、1つのメチル基がエチル基に置換されている点が異なります 。反応条件は通常、オキサゾリジンジオン環構造の形成を促進するために、適切な溶媒と触媒を使用することを伴います。

準備方法

Paramethadione is synthesized through a process that involves the reaction of 2-hydroxy-2-methylbutyric acid. The synthetic route is analogous to that of trimethadione, except for the substitution of one methyl group with an ethyl group . The reaction conditions typically involve the use of appropriate solvents and catalysts to facilitate the formation of the oxazolidinedione ring structure.

化学反応の分析

パラメサジオンは、次のようなさまざまな化学反応を起こします。

酸化: 特定の条件下で酸化されて、さまざまな誘導体を形成することができます。

還元: 還元反応により官能基が修飾され、還元類似体が形成されます。

置換: パラメサジオンは、置換反応に関与して、その置換基の1つが別の基に置き換わる可能性があります。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます。 生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります 。

4. 科学研究への応用

パラメサジオンは、その抗けいれん特性について広く研究されてきました。 それは、特に他の薬物が効果がない場合の欠神発作の治療に使用されます 。 医療用途に加えて、パラメサジオンは、発作活動のメカニズムと視床ニューロンにおけるT型カルシウム電流の役割を研究するためにも研究に使用されています 。

科学的研究の応用

Paramethadione has been extensively studied for its anticonvulsant properties. It is used in the treatment of absence seizures, particularly in cases where other medications are ineffective . In addition to its medical applications, this compound is also used in research to study the mechanisms of seizure activity and the role of T-type calcium currents in thalamic neurons .

作用機序

パラメサジオンは、視床ニューロンにおけるT型カルシウム電流を減少させることによって作用します。この減少は皮質視床伝達を阻害し、視床における反復活動の閾値を上昇させます。 その結果、欠神発作中に観察される3 Hzの棘波放電を基礎とする異常な視床皮質リズムが弱まります 。 主な分子標的は、電圧依存性T型カルシウムチャネルサブユニットα-1Iです 。

類似化合物との比較

パラメサジオンは、オキサゾリジンジオン系に属するもう1つの抗けいれん薬であるトリメサジオンと類似しています。両方の化合物は、中枢神経系に作用して欠神発作の数を減らします。 パラメサジオンは、1つのメチル基がエチル基に置換されていることでトリメサジオンとは異なります 。 このわずかな構造の違いにより、パラメサジオンはトリメサジオンと比べて副作用が少なくなります 。

その他の類似化合物には、次のようなものがあります。

トリメサジオン: 欠神発作の治療に使用されますが、副作用が多いです。

エサジオン: 同様の特性を持つ別のオキサゾリジンジオン系抗けいれん薬ですが、薬物動態が異なります。

パラメサジオンの独自性は、有効性と比較的少ない副作用のバランスにあります。そのため、難治性の欠神発作の患者にとって貴重な選択肢となります 。

生物活性

Paramethadione, an anticonvulsant medication belonging to the oxazolidinedione class, was developed primarily for the treatment of absence seizures. Its mechanism of action involves modulation of calcium currents in thalamic neurons, which plays a critical role in controlling thalamocortical rhythms associated with these seizures. This article provides a detailed overview of the biological activity of this compound, including its pharmacological effects, case studies, and relevant research findings.

This compound exerts its anticonvulsant effects primarily by inhibiting T-type calcium channels in thalamic neurons. This inhibition reduces corticothalamic transmission and raises the threshold for repetitive neuronal activity, thereby dampening the abnormal thalamocortical rhythmicity that underlies absence seizures. The specific actions include:

- Reduction of T-type calcium currents : This is crucial for preventing the 3-Hz spike-and-wave discharges observed in electroencephalograms (EEGs) during absence seizures .

- Inhibition of thalamic relay neurons : By affecting these neurons, this compound contributes to the stabilization of neuronal firing patterns, which is essential for seizure control .

Pharmacokinetics

- Absorption : Rapidly absorbed via the digestive tract.

- Metabolism : Primarily hepatic, metabolized mainly by cytochrome P450 isozyme 2C9 to form its active metabolite, 5-ethyl-5-methyl-2,4-oxazolidinedione.

- Half-life : Ranges from 12 to 24 hours; however, the half-life of its active metabolite remains unknown .

- Protein Binding : Not significant.

Adverse Effects

While this compound is effective in managing absence seizures, it is associated with several adverse effects:

- Sedation

- Visual sensitivity to light

- Gastrointestinal distress

- Edema

- Nephropathy

- Neutropenia

- Severe birth defects (fetal trimethadione syndrome) .

Case Studies and Clinical Findings

A notable case study reported by Barnett et al. (1948) involved a 16-year-old girl who experienced severe edema after eight months of treatment with trimethadione, highlighting potential side effects associated with this class of drugs . Additionally, clinical trials have shown that this compound was less effective than trimethadione but had a lower incidence of side effects. In a cohort study involving 85 patients over two years, approximately 80% demonstrated a favorable response to this compound despite its relative ineffectiveness compared to its predecessor .

Research Findings

Research has consistently demonstrated that this compound's effectiveness is linked to its ability to modulate neuronal excitability. A systematic review comparing various antiepileptic drugs indicated that while newer medications may offer improved efficacy and safety profiles, older drugs like this compound still play a role in specific patient populations .

Table: Comparative Efficacy of Antiepileptic Drugs

| Drug | Seizure Free Rate (%) | Adverse Events (%) | Comments |

|---|---|---|---|

| Carbamazepine | 64 | 5.6 | Standard treatment |

| Clobazam | 68.9 | 10.3 | Effective for various seizures |

| This compound | ~80 | Variable | Lower side effect profile |

特性

IUPAC Name |

5-ethyl-3,5-dimethyl-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-4-7(2)5(9)8(3)6(10)11-7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQASKUSHBVDKGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)N(C(=O)O1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023420 | |

| Record name | Paramethadione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Paramethadione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014755 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

101 to 102 °C at 11.3 mm Hg, 101.5 °C | |

| Record name | Paramethadione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00617 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PARAMETHADIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Paramethadione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014755 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SLIGHTLY SOL IN WATER; FREELY SOL IN ALCOHOL, BENZENE, CHLOROFORM, ETHER, 1.35e+02 g/L | |

| Record name | Paramethadione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00617 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PARAMETHADIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Paramethadione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014755 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.118-1.1240 @ 25 °C/4 DEG | |

| Record name | PARAMETHADIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Dione anticonvulsants such as paramethadione reduce T-type calcium currents in thalamic neurons (including thalamic relay neurons). This inhibits corticothalamic transmission and raises the threshold for repetitive activity in the thalamus. This results in a dampening of the abnormal thalamocortical rhythmicity proposed to underlie the 3-Hz spike-and-wave discharge seen on electroencephalogram (EEG) during absence seizures., Dione anticonvulsants reduce T-type calcium currents in thalamic neurons, including thalamic relay neurons. this raises the threshold for repetitive activity in the thalamus, and inhibits corticothalamic transmission. Thus, the abnormal thalamocortical rhythmicity, which is thought to underlie the 3-Hz spike-and-wave discharge seen on electroencephalogram (EEG) with absence seizures, is dampened. The maximal seizure pattern in patients undergoing electroconvulsive therapy is not modified. /Dione anticonvulsants/ | |

| Record name | Paramethadione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00617 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PARAMETHADIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CLEAR, COLORLESS LIQUID, Liquid | |

CAS No. |

115-67-3 | |

| Record name | Paramethadione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paramethadione [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paramethadione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00617 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PARAMETHADIONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Paramethadione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Paramethadione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARAMETHADIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z615FRW64N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PARAMETHADIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Paramethadione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014755 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

31-32 °C | |

| Record name | PARAMETHADIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。